Loratadine ketone

Descripción

Delimitation and Definitional Clarification of Loratadine (B1675096) Ketone in Chemical Literature

The term "Loratadine Ketone" is often used broadly in scientific literature, leading to potential ambiguity. A precise definitional clarification is necessary to distinguish between its various forms and related entities.

The nomenclature surrounding this ketone can be complex due to its various roles as both a synthetic precursor and a process-related impurity. The core structure is a tricyclic ketone, which is a foundational intermediate in several synthesis routes for Loratadine. drpress.orgresearchgate.netgoogle.com Specific variations and related terms include:

Tricyclic Ketone Intermediate: Often refers to 8-chloro-5,6-dihydro-11H-benzo drpress.orgguidechem.comcyclohepta[1,2-b]pyridin-11-one. This is the direct precursor that undergoes further reaction to create the final Loratadine structure. google.comquickcompany.ingoogle.com

This compound: This name is sometimes used to describe the tricyclic ketone intermediate itself or impurities that retain the ketone functional group.

Desloratadine (B1670295) Methanone Impurity: This refers to a related substance, (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which can be an impurity in the synthesis of Desloratadine (the active metabolite of Loratadine). daicelpharmastandards.com

These naming conventions are critical for distinguishing between the desired synthetic intermediate and potential impurities that must be monitored and controlled during manufacturing.

| Common Name/Designation | IUPAC Name | CAS Number | Molecular Formula | Context/Role |

|---|---|---|---|---|

| Tricyclic Ketone Intermediate (Loratadine Impurity B) | 8-Chloro-5,6-dihydro-11H-benzo drpress.orgguidechem.comcyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | C14H10ClNO | Key intermediate in Loratadine synthesis |

| This compound | (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 130642-50-1 | C20H23ClN2O | Impurity in Loratadine/Desloratadine synthesis guidechem.com |

| Desloratadine Methanone Impurity | (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride | 119770-60-4 | C20H24Cl2N2O | Impurity in Desloratadine synthesis |

The presence of ketone-related substances in the final Loratadine active pharmaceutical ingredient (API) is a critical quality attribute. These compounds are considered process-related impurities that can arise from incomplete reactions or side reactions during synthesis. apexvia.com For instance, unreacted tricyclic ketone intermediate (designated as Loratadine Impurity B in some pharmacopoeias) must be monitored and controlled to within strict limits. Regulatory bodies require thorough impurity profiling to ensure the safety and efficacy of the drug product. apexvia.comnih.gov Therefore, sensitive analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify this compound and its related impurities at very low levels (often below 0.1%). nih.govresearchgate.netnih.gov

Overview of Research Trajectories Pertaining to this compound

Academic and industrial research concerning this compound has predominantly followed two main trajectories:

Analytical Method Development: Another major research area is the development of robust analytical techniques for impurity profiling. researchgate.netnih.gov This involves creating highly sensitive and selective HPLC and LC-MS methods to identify and quantify known and unknown impurities, including various ketone-related species. apexvia.comnih.gov These studies are essential for meeting increasingly stringent regulatory requirements for drug quality.

Rationale for Comprehensive Academic Investigation

A thorough academic investigation of this compound is justified by its central role in pharmaceutical manufacturing. Its efficient synthesis directly impacts the economic viability and environmental footprint of Loratadine production. Furthermore, its role as a critical impurity necessitates a deep understanding of its formation and control to guarantee the quality and safety of a globally used medication. The study of this compound provides a classic case study in the interplay between synthetic chemistry, process optimization, and analytical quality control in the pharmaceutical industry.

Table of Mentioned Compounds

| Compound Name | CAS Number | Primary Context |

|---|---|---|

| Loratadine | 79794-75-5 | Active Pharmaceutical Ingredient |

| This compound / Desloratadine Methanone Impurity | 130642-50-1 | Process-related impurity |

| Tricyclic Ketone Intermediate / Loratadine Impurity B | 31251-41-9 | Key synthetic intermediate |

| Desloratadine | 100643-71-8 | Active metabolite of Loratadine |

| Desloratadine Methanone Impurity (Hydrochloride) | 119770-60-4 | Process-related impurity |

| 2-cyano-3-methylpyridine | 22463-75-8 | Starting material in some syntheses |

| m-chlorobenzyl chloride | 620-20-2 | Reagent in synthesis |

Structure

2D Structure

3D Structure

Propiedades

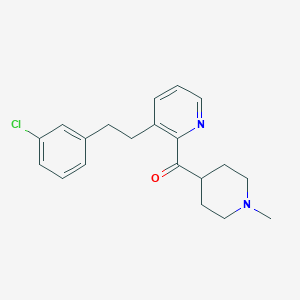

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Loratadine Ketone

Classical and Established Synthetic Routes to Loratadine (B1675096) Ketone

Traditional synthetic strategies for obtaining loratadine ketone have been well-documented, forming the foundation for modern, optimized procedures. These routes often involve multi-step sequences starting from readily available precursors.

Oxidation Reactions Leading to Ketone Formation

While direct oxidation of a precursor is a common method for ketone synthesis, in the context of loratadine chemistry, the ketone is more frequently formed via cyclization of a carboxylic acid precursor. However, oxidation reactions are relevant in the broader synthetic scheme. For instance, in some multi-step syntheses, an N-oxide is formed on the pyridine (B92270) ring through oxidation with reagents like hydrogen peroxide in acetic acid. google.com This N-oxide can then be further manipulated in subsequent steps leading to the tricyclic ketone. wipo.int Additionally, research into the reactivity of the final loratadine molecule has explored selective oxidation. Aspartic acid-based peptide catalysts can mediate the N-oxidation of the pyridine ring in loratadine and its analogs, showcasing a sophisticated method to differentiate between nucleophilic sites within the molecule. nih.govacs.org

| Reaction | Reagents | Key Feature/Challenge | Reference |

| Grignard Addition | This compound, N-methyl-4-piperidyl magnesium halide | Forms a key tertiary alcohol intermediate. | google.com |

| Side Reaction | Grignard Reagent | Potential for 1,6-addition byproducts, impacting yield. | google.com |

| Optimized Condition | Reaction at -85 to -95°C | Increases purity and yield of the carbinol product. | google.com |

Cyclodehydration Mechanisms for Ketone Synthesis

The formation of the tricyclic ketone core structure is often accomplished through cyclodehydration or cyclization reactions. One established method involves the use of superacids to facilitate the intramolecular cyclization of a suitable precursor, such as a picolinic acid derivative. wipo.intgoogle.com This powerful acidic environment promotes the ring closure to form the seven-membered ring containing the ketone. Vigorous conditions, such as heating in the presence of polyphosphoric acid or 85% sulfuric acid, are often required. google.com An alternative approach involves treating a cyano compound with an organometallic reagent to produce a ketone, which is then cyclized in the presence of a mixture of sulfuric acid and a source of boric acid. wipo.int

Multi-step Synthetic Procedures from Precursor Compounds

This compound is typically synthesized through comprehensive, multi-step procedures. A common starting material is 2-cyano-3-methylpyridine. google.comdrpress.org One classical route involves a sequence of reactions including:

Ritter Reaction: An amide group is introduced using a Ritter reaction. drpress.orgdrpress.org

Alkylation and Cyanation: Subsequent alkylation and cyanation steps build the carbon framework. drpress.orgdrpress.org

Hydrolysis, Reduction, and Chlorination: These steps modify the functional groups to create the necessary precursor for cyclization. researchgate.net

Cyclization: The final step to form the tricyclic ketone. drpress.orgdrpress.org

Another patented process outlines a detailed sequence starting from a substituted benzyl (B1604629) halide, which undergoes cyanation, condensation to form a ketonitrile, and subsequent hydrolysis and decarboxylation to yield a ketone precursor that is eventually cyclized to the final tricyclic ketone. wipo.intgoogle.com

Advanced and Optimized Synthetic Strategies for this compound and its Derivatives

Modern advancements in synthetic chemistry have led to more efficient and selective methods for preparing this compound and its derivatives, focusing on the use of novel catalytic systems to improve yields and reduce byproducts.

Implementation of Novel Catalytic Systems

The challenges associated with classical synthetic routes, particularly the Grignard reaction, have spurred the development of advanced catalytic systems. To minimize side reactions like reduction and enolization, a highly efficient zinc(II)-catalyzed method has been developed. organic-chemistry.org This system, utilizing a combination of ZnCl₂, trimethylsilylmethyl magnesium chloride (TMSCH₂MgCl), and LiCl, effectively promotes the desired 1,2-addition of Grignard reagents to the ketone. organic-chemistry.orgnii.ac.jp This approach has been successfully applied to synthesize the key tertiary alcohol intermediate for loratadine in high yields (90–>99%). organic-chemistry.orgnii.ac.jp

In another area of advancement, palladium catalysts, such as palladium acetate (B1210297) with a phosphine (B1218219) ligand (e.g., triphenylphosphine), are used to facilitate the intramolecular cyclization to form the seven-membered ring of the loratadine core structure. google.com Furthermore, peptide-based catalysts have been explored for the chemo- and enantioselective N-oxidation of loratadine analogs, creating stable, helically chiral products. nih.govnih.gov These sophisticated catalysts can distinguish between different nucleophilic sites on the complex molecule, offering high selectivity. nih.govacs.org

| Catalytic System | Reaction Type | Advantage | Reference |

| ZnCl₂/TMSCH₂MgCl/LiCl | Grignard Addition to Ketone | Minimizes side reactions, increases yield to >90%. | organic-chemistry.orgnii.ac.jp |

| Palladium Acetate / Phosphine | Intramolecular Cyclization | Efficiently forms the seven-membered ring structure. | google.com |

| Aspartic Acid Peptides | N-oxidation of Loratadine Analogs | High chemo- and enantioselectivity. | nih.govnih.gov |

| Boric Acid–Sulfuric Acid | Cyclization | Reduces corrosion risks and catalyst cost compared to superacids. | benchchem.com |

Process Intensification and Yield Enhancement Techniques

Significant efforts in the synthesis of loratadine from its ketone intermediate have been directed towards process optimization to increase yields and simplify manufacturing. A notable advancement involves a modified final-step synthesis that produces loratadine in an 82% isolated yield. google.com This process is characterized by fewer steps and the use of reduced solvent volumes. google.com Another key strategy has been the optimization of the Grignard reaction, which is crucial for forming a carbinol intermediate from the tricyclic ketone. google.comquickcompany.in By carefully controlling the reaction temperature, specifically in the range of -80°C to -95°C, the formation of by-products is minimized, leading to increased yield and purity of the carbinol intermediate. google.comquickcompany.in This, in turn, enhances the yield and purity of the final loratadine product, with some processes reporting yields between 82% and 90% and purity greater than 99%. google.com

Further innovations include the development of a one-pot synthesis for the tricyclic ketone intermediate, which improves yield and saves costs, although it may involve hazardous chemicals like lithium diisopropylamide (LDA). google.com Other methods focus on improving cyclization reactions through novel catalysts and optimizing reaction conditions to shorten reaction times and simplify operations. drpress.orggoogle.com For instance, a patented method for synthesizing the loratadine intermediate 8-chloro-5,6-dihydro-11H-benzo drpress.orgnih.govcyclohepta[1,2-b]pyridin-11-one reports a shortened reaction time, simplified operation, and a product yield of 62.9-78.2% with purity reaching 98-99% after recrystallization. google.com

Table 1: Yield Enhancement Techniques in this compound Synthesis

| Technique | Description | Reported Yield | Reference |

|---|---|---|---|

| Low-Temperature Grignard Reaction | Condensation of the tricyclic ketone with N-methyl-piperidyl magnesium chloride at -80 to -95°C to produce the carbinol intermediate. | Carbinol (Intermediate): ~72-73% Loratadine (Final): 82% to >90% | google.comquickcompany.ingoogle.com |

| Modified Final Step Synthesis | Employs an addition of HCl and an amide solvent (DMAc) for elimination and direct crystallization, avoiding an aqueous extraction work-up. | 82% (isolated yield) | google.com |

| Improved Cyclization Method | Utilizes a P2O5/polyphosphoric acid ester system for the cyclodehydration reaction to form the tricyclic ketone. | 62.9% - 78.2% | google.com |

| Catalyst and Condition Optimization | Introduction of novel catalysts for cyclization and improved conditions for Grignard and Ritter reactions to reduce side reactions. | Not specified | drpress.orgdrpress.org |

Control of Impurity Profile in Synthetic Pathways

Ensuring the quality and safety of loratadine active pharmaceutical ingredient (API) necessitates stringent control over its impurity profile. apexvia.com Impurities can originate from various sources, including by-products from the synthesis, residual intermediates, and degradation products. apexvia.com Common process-related impurities include desloratadine (B1670295), which is also a metabolite, and isomers formed during synthesis. apexvia.com Degradation products, such as N-formyldesloratadine, can form due to exposure to acidic excipients. apexvia.comdergipark.org.tr

Several strategies are employed to manage and control these impurities.

Process Optimization : One patented process introduces hydrogen chloride (HCl) instead of acetic acid during the elimination step, which allows for better control of the impurity profile and makes the step more reproducible. google.com The use of dimethylacetamide (DMAc) as a solvent allows for direct crystallization, which helps in isolating pure loratadine with no impurities greater than 0.10%. google.com

Purification Techniques : Methods such as recrystallization and chromatography are critical for removing impurities. apexvia.com For example, an intermediate carbinol is purified with a polar water-miscible organic solvent before dehydration to yield the N-methyl olefin product. wipo.int

Analytical Monitoring : The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for identifying and quantifying impurities at levels as low as 0.1%. apexvia.comnih.gov This allows for rigorous quality control throughout the manufacturing process and in the final product. nih.gov Investigations have identified process-related impurities formed during the Grignard reaction step of loratadine synthesis. scialert.net

Table 2: Common Impurities in Loratadine Synthesis and Their Control

| Impurity Name | Type | Source | Control Strategy | Reference |

|---|---|---|---|---|

| Desloratadine | Process-Related / Metabolite | Incomplete reaction or demethylation. | Process optimization, purification. | apexvia.com |

| N-Formyldesloratadine | Degradation Product | Decomposition in the presence of acidic excipients. | Control of pH and excipient selection in formulation. | dergipark.org.tr |

| 1,6-Addition Product | Process-Related By-product | Side reaction during the Grignard reaction. | Low-temperature reaction conditions (-80 to -95°C). | google.com |

| Descarboethoxy loratadine | Degradation Product | Formation under heat, light, or moisture. | Stability testing to inform storage and packaging. | apexvia.com |

| Various unnamed impurities | Process-Related | Mother liquor of bulk drug synthesis. | Preparative HPLC for isolation and characterization. | researchgate.net |

Green Chemistry Approaches in Ketone Synthesis

In line with the growing emphasis on sustainable manufacturing, green chemistry principles are being integrated into the synthesis of loratadine and its ketone intermediates. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. drpress.orgdrpress.org

Chiral Synthesis and Stereochemical Considerations

The stereochemistry of loratadine and its analogs is a field of significant interest, as the three-dimensional structure of these molecules can profoundly influence their biological activity.

Asymmetric Catalysis in Ketone-Related Oxidations

Asymmetric catalysis offers a powerful tool for creating chiral molecules with high enantioselectivity. In the context of loratadine and related structures, peptide-based catalysts have been employed for the enantioselective N-oxidation of loratadine analogs. nih.govacs.orgnih.gov Specifically, an aspartic acid-containing peptide catalyst has been used to N-oxidize the pyridine ring within the loratadine scaffold. nih.govnih.gov This transformation converts the conformationally flexible loratadine molecule into a stable, helically chiral product. nih.govacs.org

Beyond loratadine itself, the broader field of asymmetric ketone oxidation provides relevant methodologies. Chiral ketones can serve as catalysts for various asymmetric photoreactions and epoxidations, valued for their controllability and environmental friendliness. rsc.orgrsc.org For instance, the Sharpless-Katsuki complex, a well-known asymmetric oxidation catalyst, has been successfully used for the direct asymmetric oxidation of various ketones, yielding enantiomerically enriched products like lactones and α-hydroxy ketones. kirj.ee These catalytic systems highlight the potential for precise control over stereochemistry in ketone-containing molecules.

Introduction of Chiral Centers and Enantiomeric Purity Control

Researchers have successfully introduced new chiral centers into the loratadine structure to investigate the impact of stereoisomerism on antihistamine activity. In one approach, a series of loratadine analogs featuring a hydroxyl group and a chiral center on the piperidine (B6355638) ring were synthesized. pillbuys.comrsc.org This was achieved by starting with chiral or achiral amino alcohols to create N-substituted-4-piperidones, which were then coupled with the tricyclic ketone. pillbuys.comrsc.org Evaluation of these chiral analogs revealed that the S-enantiomers were more potent as H1 antihistamines than their corresponding R-enantiomers. pillbuys.com

Another sophisticated strategy involves the creation of helical chirality through the asymmetric N-oxidation of the loratadine scaffold. nih.govacs.org Using a peptide catalyst, loratadine N-oxide analogs were produced with excellent enantiomeric purity, in some cases greater than 99:1 enantiomeric ratio (er). nih.govnih.gov This method demonstrates exceptional control in generating a specific enantiomer of a complex, helically chiral molecule. nih.govacs.org

Table 3: Enantiomer-Dependent Activity in Chiral Loratadine Analogs

| Analog Type | Chirality Type | Synthesis Method | Finding | Reference |

|---|---|---|---|---|

| Hydroxyl-containing piperidine analogs | Point Chirality (R/S) | Michael addition using chiral amino alcohols, followed by Dieckmann cyclization and coupling. | S-enantiomers exhibited greater H1 antihistamine potency than R-enantiomers. | pillbuys.com |

| Loratadine N-oxide analogs | Helical Chirality (+/-) | Asymmetric N-oxidation using an aspartic acid-containing peptide catalyst. | Antihistamine activity was found to be enantiomer-dependent, with docking studies suggesting the (-)-enantiomer has a preferred binding orientation. | nih.govacs.orgnih.gov |

Conformational Dynamics of Chiral Ketone-Containing Analogs

Loratadine itself is a conformationally dynamic molecule, meaning it rapidly interconverts between two mirror-image, helically chiral forms at room temperature. nih.gov This flexibility is a key aspect of its chemical nature. However, this dynamic behavior can be "frozen" through chemical modification. nih.govacs.org

The asymmetric N-oxidation of the pyridine ring effectively locks the molecule into a single, configurationally stable helical conformation. nih.govacs.orgnih.gov The resulting N-oxide products are enantiomerically stable under physiological conditions, with a calculated energy barrier for enantiomerization of ΔG‡100 °C = 28.5 kcal/mol. nih.gov This rigidification of the core structure allows for the study of how specific, stable conformations affect biological activity. acs.orgnih.gov Computational docking studies have been performed to understand the differential activity of these new, conformationally restricted analogs. The results suggest that the flexible loratadine molecule likely adopts a conformation similar to that of the (−)-enantiomer of the rigid N-oxide analog when it binds to the H1 histamine (B1213489) receptor. nih.gov

Analytical Sciences and Characterization of Loratadine Ketone

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure of loratadine (B1675096) ketone and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of loratadine ketone. Both ¹H NMR and ¹³C NMR provide critical information about the molecular framework.

¹H NMR: The proton NMR spectrum of a loratadine-related impurity, identified as a ketone, displays characteristic signals in the aromatic region. scialert.net Specifically, five signals are observed in this region, which is a key differentiator from other related structures. scialert.net In a study, the ¹H NMR spectrum recorded in CDCl₃ at 400 MHz showed distinct peaks corresponding to the different protons in the molecule. scialert.net

¹³C NMR: The ¹³C NMR spectrum is equally informative, with a notable high-field absorption peak around 192 ppm, which is indicative of a ketone functional group. scialert.net This characteristic peak is a crucial piece of evidence in the structural confirmation of this compound. scialert.net The spectrum, also recorded in CDCl₃ at 400 MHz, provides a complete carbon map of the molecule. scialert.net Detailed assignments of ¹H and ¹³C NMR spectral data are often confirmed using 2D NMR techniques like HMQC and HMBC. unito.it

Table 1: Representative ¹H NMR Data for a this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.49 | s | 1 H | Aromatic H |

| 7.71 – 7.64 | m | 1 H | Aromatic H |

| 7.27 – 7.16 | m | 2 H | Aromatic H |

| 4.14 | s | 2 H | CH₂ |

| 1.75 – 1.66 | m | 4 H | Piperidine (B6355638) H |

| 1.60 – 1.53 | m | 4 H | Piperidine H |

| 1.41 – 1.10 | m | 2 H | Piperidine H |

Data sourced from a study on a related ketone structure and may not be fully representative of this compound itself. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 212.9 | C=O |

| 155.5 | Aromatic C |

| 148.6 | Aromatic C |

| 137.5 | Aromatic C |

| 124.4 | Aromatic C |

| 122.0 | Aromatic C |

| 78.5 | C |

| 47.0 | CH₂ |

| 34.2 | Piperidine C |

| 25.3 | Piperidine C |

| 21.0 | Piperidine C |

Data sourced from a study on a related ketone structure and may not be fully representative of this compound itself. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

MS: Liquid chromatography-mass spectrometry (LC-MS) analysis of a loratadine impurity revealed a molecular ion peak at m/z 341.1 (M+). scialert.net This finding is consistent with the molecular weight of this compound. scialert.net

HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For instance, in the analysis of related compounds, HRMS data is often required to be accurate to within 5 ppm to support a proposed molecular formula. usp.br

Vibrational (e.g., Infrared) and Electronic (e.g., Ultraviolet-Visible) Spectroscopy Studies

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a loratadine impurity shows a characteristic absorption band for the ketone group. scialert.net In one study, a peak was observed at 1651 cm⁻¹, which is similar to the absorption band of a related ketone at 1661 cm⁻¹ and is indicative of a ketone in conjugation with a double bond. scialert.net Other characteristic peaks include those for C=C stretching, -CH₃ bending, and C-N stretching. scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For loratadine, a maximum absorbance (λmax) has been reported at 275 nm. ajchem-a.com This technique is also valuable for developing quantitative analytical methods. iajpr.com

Table 3: Key IR Absorption Bands for a this compound Impurity

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1651 | C=O stretch, C=C Stretch |

| 1416 | -CH₃ bend |

| 1350 | C-N |

| 737.2 | C-H aromatic oop |

Data sourced from a study on a loratadine impurity. scialert.net

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are the cornerstone for separating this compound from related substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

HPLC and UHPLC are widely used for the analysis of loratadine and its impurities. These methods offer high resolution and sensitivity.

HPLC: A variety of HPLC methods have been developed for the determination of loratadine and its related compounds. researchgate.net A common approach involves using a reversed-phase column, such as a C18 or C8 column, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netwaters.com UV detection is commonly performed at wavelengths around 220 nm or 244 nm. researchgate.netuspbpep.com For instance, one method utilized a SymmetryShield RP8 column with a mobile phase of methanol (B129727) and a pH 7.00 buffer. researchgate.net

UHPLC: UPLC methods offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. A compendial HPLC method for loratadine, which had a run time of approximately 20 minutes, was successfully transferred to a UPLC system, resulting in a five-fold reduction in analysis time while maintaining or improving data quality. waters.com

Gas Chromatography (GC) for Specific Volatile Impurities

Gas chromatography is particularly useful for the analysis of volatile impurities that may be present in loratadine or its intermediates. The European Pharmacopoeia describes a GC method for the determination of a specific impurity in loratadine. uspbpep.com Static headspace GC is a preferred technique for analyzing residual solvents due to its high sensitivity and minimal sample matrix interference. researchgate.net This method has been validated for the determination of various low and high boiling point residual solvents. researchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a valuable and complementary technique to high-performance liquid chromatography (HPLC) for the analysis of loratadine and its impurities, including this compound. ceu.esnih.gov CE offers a different selectivity, providing an alternative method for impurity profiling during drug development and for quality control purposes. ceu.esnih.gov

Several CE methods have been developed for the determination of loratadine and its related substances. One such method utilized an uncoated fused-silica capillary and a separation buffer of 100 mM phosphoric acid adjusted to pH 2.5 with sodium hydroxide, containing 10% acetonitrile. ceu.esnih.gov This method demonstrated the capability to detect impurities at a 0.1% level relative to the active pharmaceutical ingredient (API). ceu.esnih.gov Another capillary zone electrophoresis (CZE) method employed a hydrodynamically closed system with a 160 mm capillary tube (300 μm internal diameter). ingentaconnect.comnih.gov The optimal conditions for this method were identified as 24 mmol/l glycine (B1666218) as the carrier cation, with 1.6 mmol/l citric acid and 84 mmol/l acetic acid as counter ions at a pH of 3.2. ingentaconnect.comnih.gov This CZE method was successfully validated and proved to be sensitive, simple, rapid, and highly reproducible, with an analysis time of under 6 minutes. ingentaconnect.comnih.gov

Validation parameters for CE methods, including linearity, accuracy, and precision, have been found to be adequate for the reliable quantification of loratadine and its impurities. ceu.esnih.gov However, it has been noted that in some cases, the validation parameters for CE may be poorer than those described for HPLC for the same compounds, suggesting that HPLC might be the preferred technique for quantification in those instances. ceu.esingentaconnect.com

Coupled Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of loratadine and its related compounds, including this compound, particularly in complex matrices like human plasma. graphyonline.comnih.goveurekaselect.comshimadzu.co.kr This technique is instrumental in pharmacokinetic studies and for the quantification of low-level impurities. graphyonline.comnih.govscialert.net

Various LC-MS/MS methods have been developed and validated for loratadine analysis. One method involved protein precipitation of plasma samples and detection using an ion trap mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode. The ion transition monitored for loratadine was m/z 383→337. graphyonline.com Another rapid and sensitive LC-MS/MS assay utilized a Betabasic cyano column and a turbo ion spray interface, also in positive ion and MRM mode. nih.gov This method achieved a total chromatographic runtime of 3.0 minutes. nih.gov

For the analysis of loratadine and its active metabolite, descarboethoxyloratadine (DCL), in pediatric plasma, an adapted LC-MS/MS method was developed. eurekaselect.com This method used a reversed-phase C18 gradient column and MRM for quantification, with transitions of 383.1 → 337.1 for loratadine. eurekaselect.com A highly sensitive LC-MS/MS method for loratadine in plasma was also developed using a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) interface, which allowed for low parts-per-trillion (ppt) level quantification. shimadzu.co.kr The MRM transition used for loratadine quantitation was m/z 382.90 > 337.10. shimadzu.co.kr

Impurity Profiling and Quantitative Analytical Methods

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug substances. Analytical methods are developed and validated to identify and quantify process-related impurities and degradation products of loratadine, including this compound.

Identification and Characterization of this compound as a Process Impurity or Degradant

This compound is recognized as a process-related impurity that can form during the synthesis of loratadine. scialert.net Specifically, it has been identified as a byproduct of the Grignard reaction step in the manufacturing process. scialert.net Forced degradation studies, which are conducted to understand the degradation pathways of pharmaceuticals, have also shown the formation of various degradation products, and this compound can be one of these degradants under certain conditions. lcms.cz The identification and characterization of such impurities are crucial for controlling the quality of the loratadine drug substance. scialert.netaxios-research.com Techniques such as HPLC, LC-MS, NMR, and IR are employed to isolate and elucidate the structure of these impurities. scialert.net

Method Development and Validation Parameters

The development and validation of analytical methods for quantifying this compound as an impurity are performed in accordance with guidelines from the International Council for Harmonisation (ICH). iajps.comresearchgate.net These methods must be proven to be specific, accurate, precise, linear, and robust.

Linearity and Calibration Range Determination

Linearity is a critical parameter in method validation, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For the analysis of loratadine and its impurities, including this compound, linearity is established by analyzing a series of solutions with known concentrations. nih.govnih.goviajps.comresearchgate.netijbpas.com

The linear range for the determination of loratadine and its impurities varies depending on the analytical technique and the specific method developed. For instance, an HPLC method for loratadine showed linearity in the concentration range of 20-160 µg/ml. ijbpas.com Another RP-HPLC method established a linear range of 12-28 µg/ml. iajps.com For impurity analysis, linearity is typically determined over a range from the limit of quantification (LOQ) to a certain percentage above the specification limit for that impurity. nih.gov One validated method for loratadine impurities demonstrated linearity from the LOQ up to 1.2 µg/mL. researchgate.netnih.gov

A high correlation coefficient (r or r²), typically greater than 0.99, is indicative of a strong linear relationship. ijbpas.comnuph.edu.ua

Table 1: Examples of Linearity and Calibration Ranges for Loratadine Analysis

| Analytical Technique | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference(s) |

| RP-HPLC | Loratadine | 20-160 µg/ml | 0.999 | ijbpas.com |

| RP-HPLC | Loratadine | 12-28 µg/ml | Not specified | iajps.com |

| LC-MS/MS | Loratadine and Descarboethoxyloratadine | 0.05-15.00 ng/mL | >0.9979 | nih.gov |

| Capillary Electrophoresis | Loratadine and Rupatadine | 50.0 to 400.0 μg/mL | >0.99 | researchgate.net |

| Spectrophotometry | Loratadine | 0.625-30 µg/mL | Not specified | researchgate.net |

| LC-MS/MS | Loratadine | 0.05 to 10 ng/ml | 0.999893 | graphyonline.com |

Precision and Accuracy Assessment

Precision and accuracy are fundamental validation parameters that ensure the reliability and truthfulness of an analytical method.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). nih.govijbpas.comnuph.edu.ua For loratadine and its impurities, precision is assessed at different levels, including system precision, method precision, and intermediate precision. researchgate.net For example, an HPLC method for loratadine reported that the RSD did not exceed 0.93%. nuph.edu.ua In an LC-MS/MS method, the intra-batch and inter-batch precision across five concentration levels was less than 9%. nih.gov

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ijbpas.comnih.gov For a validated HPLC method for loratadine impurities, the mean recoveries were found to be in the range of 85–115%. nih.gov Another HPLC method for loratadine showed percentage recovery within a range of 99.33-100.4%. ijbpas.com

Table 2: Examples of Precision and Accuracy Data for Loratadine Analysis

| Analytical Technique | Parameter | Specification/Result | Reference(s) |

| HPLC | Precision (RSD) | ≤ 0.93% | nuph.edu.ua |

| LC-MS/MS | Precision (%CV) | < 9% | nih.gov |

| Capillary Electrophoresis | Precision (RSD) | 1.1% for peak area | ingentaconnect.comnih.gov |

| RP-HPLC | Accuracy (Recovery) | 99.33-100.4% | ijbpas.com |

| RP-LC | Accuracy (Recovery of Impurities) | 85–115% | nih.gov |

| LC/MS/MS | Accuracy | Within 80-120% | shimadzu.co.kr |

| Spectrophotometry | Precision (RSD) | < 0.14% | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is determined by establishing its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For this compound, also identified as Loratadine Impurity A, these limits are crucial for controlling its presence in the drug substance and formulated products.

Various high-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of Loratadine and its related compounds, including this compound. The determination of LOD and LOQ is a critical component of this validation process as per International Conference on Harmonisation (ICH) guidelines. These values are typically established by analyzing a series of dilute solutions with known concentrations and determining the signal-to-noise ratio, commonly 3:1 for LOD and 10:1 for LOQ. nih.gov

In a specific reversed-phase liquid chromatographic (RP-LC) method, the LOD and LOQ for Loratadine Impurity A were established as 0.007% and 0.025% relative to a specific analyte concentration, respectively. nih.gov Another study using capillary electrophoresis established an experimental LOQ of 0.05% (equivalent to 0.1 mg/mL) for seven different loratadine impurities. ceu.es Further studies have reported LOD and LOQ values for other related impurities of loratadine, which, while not specific to this compound, provide context for the sensitivity of the analytical methods employed for impurity profiling. nih.govingentaconnect.com

The table below summarizes the LOD and LOQ values for this compound (Impurity A) and other loratadine impurities from a validated RP-LC method. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Loratadine Impurities

| Compound | Type | LOD | LOQ |

|---|---|---|---|

| This compound (Impurity A) | Degradation Product | 0.007% | 0.025% |

| Impurity B | Process Impurity | 0.016 µg/mL | 0.044 µg/mL |

| Impurity C | Process Impurity | 0.028 µg/mL | 0.088 µg/mL |

| Impurity D | Process Impurity | 0.024 µg/mL | 0.084 µg/mL |

Data sourced from a validated RP-LC method where values for Impurities B, C, D, and E are given in µg/mL and Impurity A is given as a percentage relative to the main analyte. nih.gov

Structure Activity Relationship Sar and Molecular Interactions of Loratadine and Its Ketone Containing Analogs

Conformational Analysis and Topological Characteristics of Ketone-Containing Scaffolds

Loratadine (B1675096) and its analogs are characterized by a tricyclic ring system that imparts a semi-rigid conformation, which is believed to be crucial for their therapeutic activity. researchgate.net These molecules are conformationally dynamic, capable of interconverting between enantiomeric, helically chiral forms at room temperature. nih.gov This conformational flexibility plays a significant role in their biological activity. nih.gov

Table 1: Topological Properties of Loratadine and a Related Ketone

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |

| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.88 | 42.4 guidechem.com |

| Wieland-Miescher Ketone | C₁₁H₁₄O₂ | 178.23 | 34.1 guidechem.com |

Elucidation of the Role of the Ketone Moiety in Receptor Binding and Pharmacological Activity

The ketone moiety can significantly influence the binding affinity and selectivity of loratadine analogs for their target receptors, primarily the histamine (B1213489) H1 receptor. While loratadine itself contains a carbamate (B1207046) group, the study of ketone-containing analogs and impurities, such as 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinylmethanone, provides valuable SAR data. americanchemicalsuppliers.com

Desloratadine (B1670295), the active metabolite of loratadine, exhibits a higher affinity for the H1 receptor than loratadine and many other H1-receptor antagonists. chemicalbook.comchemicalbook.com The structural difference lies in the absence of the ethoxycarbonyl group on the piperidine (B6355638) ring. chemicalbook.com The introduction of a ketone has been explored in the synthesis of various loratadine analogs. For instance, the preparation of loratadine has involved a ketone intermediate which is then condensed to form the seven-membered ring. google.com

Furthermore, structural modifications on imidazole-containing histamine receptor ligands have explored the replacement of a central isothiourea moiety with various groups, including ketones. frontiersin.org These studies indicated that such changes can lead to compounds with dual activity at H3 and H4 receptors, demonstrating the versatility of the ketone group in modulating receptor selectivity. frontiersin.org Research on loratadine derivatives has also shown that introducing hydroxyl groups and chiral centers can enhance their affinity for H1 receptors, with some analogs exhibiting greater potency than loratadine itself. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For loratadine and its derivatives, QSAR models have been developed to predict their properties and guide the design of new, more potent analogs.

One study focused on hydrazide derivatives of loratadine, using Density Functional Theory (DFT) to carry out computational studies. chemsociety.org.ng The structural modifications were shown to have a significant effect on the biological activities of the derivatives. chemsociety.org.ng Predictive models for properties like oral bioavailability and toxicity were also developed, indicating that several of the new derivatives could be potent drug candidates. chemsociety.org.ng Another study utilized multivariate calibration methods, such as principal component regression (PCR) and partial least-squares (PLS), for the simultaneous determination of loratadine and other drugs, demonstrating the utility of predictive modeling in analytical applications. brieflands.com

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are powerful tools for investigating the interactions between ligands and their protein targets at a molecular level.

Molecular docking studies have been performed to understand the binding of loratadine and its analogs to the histamine H1 receptor. nih.gov Although a crystal structure of loratadine bound to the H1 receptor is not available, the crystal structure of the receptor with the first-generation antagonist doxepin (B10761459) has been used as a basis for docking simulations. nih.gov

These studies predict that loratadine binds to the H1 receptor in a specific orientation. Key interactions have been identified, including T-shaped π–π stacking interactions with tryptophan (Trp-428) and phenylalanine (Phe-432) residues, which are highly conserved in G-protein coupled receptors. nih.gov Docking studies of loratadine N-oxide analogs revealed that the aryl urea (B33335) moiety in some analogs allows the ligand to extend further into the hydrophobic binding pocket and potentially form a cation–π interaction with lysine (B10760008) (Lys-179), another crucial residue for antihistamine selectivity. nih.gov Furthermore, the urea moiety is capable of forming a hydrogen bond with the carboxylate of aspartate (Asp-107), an interaction reported to be essential for binding to the H1 receptor. nih.gov

The conformational dynamics of loratadine and its analogs have a direct impact on their biological activity. nih.gov Loratadine is conformationally dynamic and exists as a mixture of rapidly interconverting, helically chiral enantiomers. nih.gov

Computational and experimental studies on N-oxidized analogs of loratadine have shown that rigidifying the core structure affects antihistamine activity in an enantiomer-dependent manner. nih.govresearchgate.netresearchgate.net Docking studies of the enantiomers of loratadine N-oxide analogs with the H1 receptor suggest a preference for the (-)-enantiomer. nih.gov This leads to the hypothesis that the flexible loratadine molecule likely adopts a conformation similar to the (-)-enantiomer when bound to the H1 receptor. nih.gov The stereoelectronic differences between the aryl groups of the ligand influence the strength of the π–π interactions, which in turn affects which enantiomer binds preferentially. nih.gov

Preclinical Biological Activity of Loratadine and Its Ketone Containing Analogs

Antihistaminic Activity and Receptor Modulatory Effects (H1-Receptor Antagonism/Inverse Agonism)

Loratadine (B1675096) and its derivatives are recognized for their significant antihistaminic properties, primarily acting on the histamine (B1213489) H1-receptor. Loratadine is classified as a second-generation antihistamine and functions as a selective inverse agonist for peripheral H1-receptors. drugbank.comekb.egresearchgate.netewadirect.com This means that rather than simply blocking the binding of histamine (antagonism), it binds to the inactive state of the H1-receptor, shifting the equilibrium towards this inactive conformation and thus reducing the baseline receptor activity. ewadirect.com This inverse agonism is a key aspect of its mechanism of action. ewadirect.combiosynth.com

The primary active metabolite of loratadine, desloratadine (B1670295), demonstrates a significantly higher binding affinity for the H1-receptor. nih.govnih.goveuropa.eu In vitro studies have shown that desloratadine has an approximately 15-fold higher affinity for the H1-receptor compared to its parent compound, loratadine. europa.eu Furthermore, competitive-binding studies indicate that desloratadine's affinity for the human H1-receptor is about 50 to 200 times greater than that of cetirizine (B192768) and fexofenadine, respectively. medscape.com This high affinity contributes to its potent antihistaminic effects. nih.govopenaccessjournals.com In functional assays using isolated guinea pig ileum, desloratadine was approximately 10 times more potent than loratadine in counteracting histamine-induced contractions. europa.eu

Structurally, loratadine ketone is a derivative of loratadine, and its chemical modifications are intended to enhance its biological activity and stability. smolecule.com The ketone group plays a crucial role in its pharmacological properties. smolecule.com The antihistaminic action of these compounds helps to alleviate the symptoms associated with allergic reactions by preventing histamine from binding to its H1-receptors. biosynth.comsmolecule.com

| Compound | Receptor Target | Mechanism of Action | Relative Affinity/Potency |

| Loratadine | Histamine H1-Receptor | Inverse Agonist drugbank.comekb.egewadirect.combiosynth.com | Baseline |

| Desloratadine | Histamine H1-Receptor | Antagonist/Inverse Agonist nih.gov | ~15x higher affinity than loratadine europa.eu |

| This compound | Histamine H1-Receptor | Antihistamine smolecule.com | Enhanced biological activity smolecule.com |

In Vitro and In Vivo Biological Assay Methodologies

A variety of methodologies are employed to evaluate the preclinical biological activity of compounds like loratadine and its analogs.

For Antihistaminic Activity:

In Vitro : Radioligand binding assays are used to determine the affinity of the compounds for the histamine H1-receptor, often using recombinant human receptors or tissues from animals like guinea pigs. europa.eu Functional antagonism is assessed using isolated tissue preparations, such as the guinea pig ileum, by measuring the inhibition of histamine-induced contractions. europa.euresearchgate.net Inhibition of histamine release from mast cells or basophils is another common in vitro method. slideshare.netnih.gov

In Vivo : Animal models are crucial for assessing antihistaminic effects. Common models include histamine-induced bronchoconstriction in guinea pigs and passive cutaneous anaphylaxis in rats. researchgate.netslideshare.net The wheal and erythema inhibition test in humans is a widely accepted model for comparing the pharmacodynamic properties of different antihistamines. jiaci.org The allergic rhinitis model, which involves challenging subjects with allergens and scoring symptoms, is also used. jiaci.org

For Anti-inflammatory and Mechanistic Studies:

In Vitro : To study the suppression of the NF-κB pathway, methods include luciferase assays for reporter gene activity, Western blotting to detect the expression and phosphorylation of pathway proteins (like p65, IκB, Syk, Src), and polymerase chain reaction (PCR) to measure the mRNA levels of inflammatory cytokines. researchgate.netresearchgate.netnih.gov Cellular thermal shift assays can be used to confirm direct binding of the compound to target proteins like Src and Syk. researchgate.net

For Antitumor and Cell Cycle Analysis:

In Vitro : Flow cytometry is a primary tool for cell cycle analysis, using DNA-binding fluorescent dyes to determine the distribution of cells in different phases (G0/G1, S, G2/M). auctoresonline.orgfrontiersin.orgmdpi.comumtm.cz Western blotting is used to analyze the expression levels of cell cycle-associated proteins such as Chk1, pChk1, and Cyclin B. nih.govnih.gov Cell viability assays are performed to determine the cytotoxic effects of the compounds on cancer cell lines. aucegypt.edu

| Assay Type | Purpose | Specific Techniques |

| Antihistaminic | Determine H1-receptor binding and functional antagonism | Radioligand binding assays, isolated tissue preparations (guinea pig ileum), histamine release assays, wheal and erythema test. europa.euslideshare.netnih.govjiaci.org |

| Anti-inflammatory | Investigate suppression of inflammatory pathways | Luciferase assays, Western blotting (NF-κB pathway proteins), PCR (cytokine mRNA), Cellular Thermal Shift Assay. researchgate.netnih.gov |

| Antitumor | Assess effects on cancer cells and cell cycle | Flow cytometry (cell cycle analysis), Western blotting (cell cycle proteins), cell viability assays. nih.govnih.govaucegypt.eduauctoresonline.org |

| Anti-biofilm | Evaluate inhibition of bacterial biofilm formation | Crystal violet staining, microscopy, analysis of virulence factors (pigmentation, hemolysis). researchgate.netnih.govresearchgate.net |

Advanced Research Perspectives and Future Directions in Loratadine Ketone Research

Rational Design and Synthesis of Novel Ketone-Based Derivatives with Improved Pharmacological Profiles

The rational design of new chemical entities based on the loratadine (B1675096) ketone scaffold aims to enhance therapeutic efficacy and explore new biological targets. By modifying the core tricyclic structure, researchers can fine-tune the pharmacological properties of the resulting compounds.

Detailed Research Findings:

Structural Modification and SAR: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. For instance, the synthesis of loratadine analogues with introduced hydroxyl groups and chiral centers has been a key area of investigation. researchgate.netnih.gov These modifications, often starting from the ketone intermediate, can enhance binding affinity to the H1 receptor or introduce new interactions. researchgate.netnih.gov Studies have shown that S-enantiomers of certain analogues are more potent than their R-enantiomer counterparts, highlighting the importance of stereochemistry in drug design. nih.gov

Bioisosteric Replacement: Researchers are exploring the replacement of certain functional groups on the ketone scaffold with bioisosteres to improve properties. The goal is to create analogues with enhanced metabolic stability and potent affinity for the human histamine (B1213489) H1 receptor. researchgate.net

Rigidification of Core Structure: The inherent conformational flexibility of the loratadine structure can be a target for modification. Research has demonstrated that rigidifying the core through chemical modifications, such as N-oxidation, can lead to stable, helically chiral products. nih.govnih.govacs.org These rigidified analogues exhibit enantiomer-dependent antihistamine activity, offering a pathway to develop more selective and potent drugs. nih.govnih.gov

| Design Strategy | Objective | Key Findings/Examples | Reference |

|---|---|---|---|

| Introduction of Chiral Centers | Enhance potency and selectivity | Synthesis of hydroxylated analogues showed S-enantiomers to be more potent H1 antagonists than R-enantiomers. | nih.gov |

| Structural Rigidification | Increase stability and explore stereoselective activity | N-oxidation of the pyridine (B92270) ring leads to stable, helically chiral products with enantiomer-dependent activity. | nih.govnih.gov |

| SAR-Guided Modification | Improve metabolic stability and receptor affinity | Late-stage diversification using C-H bond activation has produced analogues with improved metabolic profiles. | researchgate.net |

Further Optimization of Industrial Synthesis Pathways for Cost-Effectiveness and Environmental Impact

Optimizing the synthesis of the loratadine ketone intermediate is critical for making the production of loratadine and related drugs more economically viable and environmentally sustainable. drpress.org Research focuses on improving reaction conditions, increasing yields, and reducing waste. drpress.orgresearchgate.netresearchgate.net

Detailed Research Findings:

Novel Catalysts and Conditions: Traditional synthesis routes, such as those involving Friedel-Crafts acylation, often require harsh conditions and stoichiometric amounts of Lewis acids. google.com Current research emphasizes the use of novel catalysts to improve reaction selectivity and efficiency. drpress.orgdrpress.org For example, improved Ritter and Grignard reactions utilize optimized solvent systems and catalysts to shorten reaction times, simplify operations, and increase product purity. drpress.orgdrpress.org

Green Chemistry Approaches: There is a significant push towards developing "green" synthetic routes that minimize the use of hazardous reagents and solvents. google.com This includes replacing superacids used in cyclization steps with more environmentally benign alternatives and designing processes that reduce energy consumption and the formation of by-products. google.comdrpress.org

| Optimization Area | Traditional Approach | Improved Approach | Benefit | Reference |

|---|---|---|---|---|

| Cyclization Reaction | Friedel-Crafts acylation with AlCl3 and superacids. | Use of novel, milder catalysts and reaction conditions. | Reduced environmental impact, improved safety, fewer side reactions. | drpress.orggoogle.com |

| Intermediate Reactions | Classical Grignard and Ritter reactions with demanding conditions. | Optimized solvent systems, new alkylation reagents, improved catalysts. | Higher yield, increased selectivity, shorter reaction time, reduced by-products. | drpress.orgdrpress.org |

| Overall Process | Multi-step synthesis with isolation of intermediates. | Streamlined processes, including potential one-pot reactions. | Increased cost-effectiveness, reduced production time, higher industrial applicability. | google.comresearchgate.net |

Development of Ultra-Sensitive Analytical Methods for Trace Impurity Detection and Process Control

Ensuring the purity of active pharmaceutical ingredients (APIs) is mandated by regulatory bodies, requiring the detection and characterization of impurities, even at trace levels (e.g., below 0.1%). apexvia.comnih.govnih.gov For the this compound intermediate, this involves identifying by-products from its synthesis and potential degradants.

Detailed Research Findings:

Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for separating and quantifying loratadine and its impurities. apexvia.comscribd.comnih.gov Modern methods utilize improved column technologies and gradient elution to achieve better separation between the main compound and trace impurities. nih.gov

Hyphenated Techniques for Structural Elucidation: For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. apexvia.comscialert.net These methods provide both retention time data and mass-to-charge ratio information, allowing for the structural characterization of process-related impurities and degradation products. nih.gov

Derivatization for Enhanced Detection: Some impurities, particularly those lacking a strong chromophore, can be difficult to detect with standard UV detectors. Pre-column derivatization, for example with 2,4-dinitrophenylhydrazine (B122626) for ketonic impurities, can be employed to enhance detection sensitivity and allow for quantification at very low levels. researchgate.net

| Analytical Method | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| RP-HPLC with UV Detection | Quantification of known impurities and degradation products. | Robust, reproducible, and widely available for quality control. Validated methods can achieve LOQs as low as ~0.04-0.09 μg/mL for specific impurities. | nih.govnih.gov |

| LC-MS/MS | Identification and structural characterization of unknown impurities. | High sensitivity and specificity, providing molecular weight and fragmentation data crucial for structure elucidation. | apexvia.comnih.gov |

| GC-FID | Detection of residual volatile impurities (e.g., solvents). | Excellent for separating and quantifying volatile and semi-volatile compounds. | apexvia.com |

| HPLC with Derivatization | Quantification of trace impurities lacking strong UV absorbance. | Significantly increases detection sensitivity, enabling quantification at levels required by regulatory guidelines. | researchgate.net |

Application of Advanced Computational Methods for Reaction Mechanism Elucidation and Drug Design

Computational chemistry is an increasingly powerful tool in pharmaceutical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new drug candidates. chemsociety.org.ng

Detailed Research Findings:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations are used to investigate the reactivity of the loratadine molecule, including identifying sites prone to degradation. researchgate.netresearchgate.net Such studies can predict bond dissociation energies and map molecular electrostatic potential surfaces, providing insight into the chemical stability of the ketone intermediate and its subsequent derivatives. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict how loratadine analogues bind to their biological targets, such as the H1 histamine receptor. nih.govnih.gov These models help explain observed differences in the biological activity of various derivatives and guide the design of new compounds with improved binding affinity. nih.govnih.gov For example, docking studies have supported experimental findings that rigidifying the loratadine core affects antihistamine activity in an enantiomer-dependent manner. nih.gov

QSAR and Druglikeness Prediction: Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate chemical structure with biological activity. chemsociety.org.ngresearchgate.net These models, along with computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are used to screen virtual libraries of novel ketone-based derivatives, prioritizing those with the most promising drug-like characteristics for synthesis. chemsociety.org.ng

Exploration of Novel Therapeutic Applications for Ketone-Containing Analogs Beyond Antihistamine Activity

Recent research has revealed that loratadine and its derivatives possess biological activities beyond H1 receptor antagonism, opening up new therapeutic possibilities for analogues derived from the this compound scaffold.

Detailed Research Findings:

Anti-inflammatory Properties: Loratadine has been shown to exhibit anti-inflammatory effects by suppressing key signaling pathways, such as NF-κB and AP-1. bocsci.comdntb.gov.uaresearchgate.net It can reduce the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2. bocsci.comresearchgate.net This suggests that novel ketone-containing analogues could be rationally designed to enhance these anti-inflammatory properties for treating chronic inflammatory conditions.

Anticancer Potential: There is emerging evidence for the repurposing of loratadine and its metabolite, desloratadine (B1670295), in cancer therapy. nih.gov Studies have associated their use with improved survival in breast cancer and have shown that desloratadine can inhibit cell viability, induce apoptosis, and reduce cell migration in bladder cancer cell lines. nih.govnih.gov The ketone moiety, a common feature in many bioactive compounds, could be a key pharmacophore in designing new analogues with targeted anti-tumor activity.

Other CNS-related Activities: Loratadine has been identified as an inhibitor of the B(0)AT2 amino acid transporter, which is implicated in mood and metabolic disorders. researchgate.netnih.gov This off-target activity presents an opportunity to use the this compound structure as a template for developing selective inhibitors for this transporter, potentially leading to new treatments for neurological or metabolic diseases.

| Potential Therapeutic Area | Observed Mechanism/Activity | Future Direction for Ketone Analogs | Reference |

|---|---|---|---|

| Inflammatory Diseases | Inhibition of NF-κB and AP-1 signaling pathways; reduction of pro-inflammatory mediators. | Design derivatives with optimized anti-inflammatory activity and reduced antihistamine effects. | bocsci.comdntb.gov.uaresearchgate.net |

| Oncology | Induction of apoptosis, cell cycle arrest, and inhibition of cell migration in cancer cells. | Develop ketone-containing compounds with potent and selective anticancer activity. | nih.govnih.gov |

| Neurological/Metabolic Disorders | Inhibition of the B(0)AT2 amino acid transporter. | Synthesize selective inhibitors for B(0)AT2 based on the ketone scaffold for potential use in mood or metabolic disorders. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Loratadine ketone in pharmaceutical formulations?

- High-performance liquid chromatography (HPLC) is the most widely used method. Key parameters include:

- Mobile phase : Acetonitrile and 2% acetic acid in gradient elution to separate Loratadine from impurities (e.g., tricyclic ketone, desloratadine) .

- Validation : Accuracy (bias <2.0%), precision (%RSD <2.0%), and system suitability (retention time, peak symmetry) must be validated per ICH guidelines .

- Column selection : Cation-exchange or Agilent TC-C18 columns are effective for simultaneous quantification in complex matrices like syrups or plasma .

Q. What are the common impurities encountered in this compound synthesis, and how are they characterized?

- Major impurities include desloratadine (active metabolite), N-methyldesloratadine , and tricyclic ketone (degradation product). Characterization involves:

- Forced degradation studies : Exposure to heat, light, and acidic/alkaline conditions to simulate stability challenges .

- Spectroscopic techniques : FTIR and X-ray diffraction (XRD) confirm structural identity, while HPLC-MS identifies trace impurities .

- Linearity validation : Impurities are quantified within ranges of 0.58–58.3 µg/mL (r ≥0.9994) .

Q. How are forced degradation studies designed to assess this compound stability?

- Protocol :

Stress conditions : Acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) treatments .

Sampling : Time-point assessments to track degradation kinetics.

Analytical endpoint : HPLC with gradient elution (e.g., 276 nm detection) to resolve degradation products .

- Outcome : Identification of labile functional groups (e.g., ketone moiety) and formulation strategies to enhance shelf life .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound delivery systems?

- Experimental design : A 3² factorial design evaluates variables like polymer concentration (sodium alginate) and matrix-forming agents (lactose monohydrate). Key responses include bioadhesive force, disintegration time, and drug release profiles .

- Software tools : Design-Expert® generates contour plots and desirability functions to identify optimal formulations with minimal trials .

- Validation : Differential scanning calorimetry (DSC) and texture analysis (TA.XT2i) confirm compatibility and bioadhesion properties .

Q. What strategies resolve contradictions in metabolite quantification across pharmacokinetic studies?

- Method harmonization :

- Plasma preparation : Use anticoagulants (e.g., EDTA) to prevent analyte degradation .

- Chromatographic conditions : Adjust pH and column temperature to improve separation of Loratadine and desloratadine in biological matrices .

- Statistical reconciliation : Meta-analysis of dose-response relationships and sensitivity analysis to address inter-study variability .

Q. How can in vitro and in vivo models evaluate this compound’s anticancer mechanisms?

- Clinical data integration : Retrospective cohort studies (e.g., 4,522 lung cancer patients) identify associations between Loratadine use and survival outcomes .

- Cellular assays :

- Apoptosis/ferroptosis : Caspase-3 activation and lipid peroxidation assays in A549 cells .

- RNA-seq : Pathway analysis (e.g., NF-κB, MAPK) to elucidate transcriptional changes .

Q. What methodological frameworks ensure rigor in systematic reviews of this compound’s pharmacological effects?

- Research question formulation : Use PICO (Population, Intervention, Comparator, Outcome) to narrow scope (e.g., "Does Loratadine reduce histamine-induced inflammation in asthma?") .

- Bias mitigation :

- Search strategy : Multi-database queries (PubMed, Embase) with controlled vocabulary (MeSH terms) .

- Data synthesis : Random-effects models account for heterogeneity in study designs (e.g., cohort vs. case-control) .

- Reporting standards : Adhere to PRISMA guidelines for transparency in inclusion/exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.